molecular formula C23H23N3O2S2 B2931794 N-(2,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 686771-40-4

N-(2,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2931794
CAS No.: 686771-40-4
M. Wt: 437.58
InChI Key: LQHBGCQCZAXAML-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic organic compound of significant interest in medicinal and chemical research. It belongs to the class of thieno[3,2-d]pyrimidine derivatives, a scaffold widely recognized in pharmaceutical development for its diverse biological activities. Compounds within this structural family are frequently investigated as key intermediates or active scaffolds in drug discovery projects . The molecular structure features a thienopyrimidin-4-one core, which is substituted with a 4-methylphenyl group at the 3-position and linked via a sulfanyl acetamide bridge to a 2,4-dimethylphenyl aniline moiety. This specific architecture makes it a valuable candidate for research into structure-activity relationships (SAR), particularly in the exploration of kinase inhibitors, enzyme modulators, and other therapeutic targets . Researchers utilize this compound primarily as a high-purity building block or reference standard in the synthesis and development of novel bioactive molecules. It is intended for use in in-vitro assays and other non-clinical research applications. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S2/c1-14-4-7-17(8-5-14)26-22(28)21-19(10-11-29-21)25-23(26)30-13-20(27)24-18-9-6-15(2)12-16(18)3/h4-9,12H,10-11,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHBGCQCZAXAML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS No. 332947-11-2) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C27H27N3O2S2C_{27}H_{27}N_{3}O_{2}S_{2} with a molecular weight of approximately 489.65 g/mol. Its structure features a thieno[3,2-d]pyrimidine moiety linked to a dimethylphenyl group through an acetamide and sulfanyl connection.

Anticancer Properties

Several studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit tumor cell proliferation by targeting specific kinases involved in cancer signaling pathways.

  • Mechanism of Action : The compound may exert its anticancer effects through the inhibition of kinases such as MEK1/2, which are crucial in the MAPK signaling pathway often dysregulated in cancers. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.
  • Case Studies :
    • In one study involving acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells, compounds structurally related to this compound demonstrated effective growth inhibition at low micromolar concentrations (approximately 0.3 to 1.2 µM) .
    • Another investigation highlighted the cytotoxic effects of similar thieno[3,2-d]pyrimidine derivatives on MCF7 breast cancer spheroids, suggesting that these compounds could be developed as novel anticancer agents .

Other Biological Activities

Research into the biological activities of this compound has also suggested potential applications beyond oncology:

  • Anti-inflammatory Effects : Compounds with similar scaffolds have shown promise in reducing inflammation by modulating cytokine production and inhibiting inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies indicate that certain thieno derivatives possess antimicrobial properties against various bacterial strains.

Data Summary Table

Activity Details
Anticancer Inhibits cell proliferation in leukemia cell lines at low micromolar levels.
Mechanism Likely involves MEK1/2 inhibition leading to reduced ERK phosphorylation.
Anti-inflammatory Potential modulation of cytokine production; needs further exploration.
Antimicrobial Preliminary evidence suggests activity against certain bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications

Thieno[3,2-d]pyrimidine vs. Benzo-Fused Analogs
  • : N-(4-Ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Features a benzo-fused thieno[2,3-d]pyrimidine core. The hexahydro structure introduces saturation, enhancing conformational flexibility but reducing planarity compared to the target compound. The 4-ethylphenyl acetamide substituent increases lipophilicity relative to the target’s 2,4-dimethylphenyl group .
Positional Isomerism in Thienopyrimidine Cores
  • : 2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Utilizes a thieno[2,3-d]pyrimidine core (positional isomer of the target’s [3,2-d] system).

Substituent Variations

Aryl Group Modifications on the Pyrimidine Ring
  • : 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Substitutes the target’s 4-methylphenyl with a 4-chlorophenyl group, enhancing electronegativity. The 2-(trifluoromethyl)phenyl acetamide substituent introduces steric bulk and metabolic stability via the CF₃ group .
Alkyl vs. Aryl Substituents
  • : 2-({3-Ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide Replaces the target’s 3-(4-methylphenyl) with a 3-ethyl group, reducing aromatic interactions.

Functional Group Comparisons

Sulfanyl vs. Oxygen Linkages
  • : N-{4-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}acetamide Replaces the sulfanyl bridge with an ether linkage, reducing nucleophilicity and altering electronic properties. The 5,6-dimethyl substituents on the thienopyrimidine core enhance hydrophobicity .

Structural and Physicochemical Data

Compound (Source) Core Structure R1 (Pyrimidine) R2 (Acetamide) Molecular Weight (g/mol) Key Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 3-(4-Methylphenyl) N-(2,4-Dimethylphenyl) ~437* Balanced lipophilicity, planar core
Benzo[1]thieno[2,3-d]pyrimidin 3-(4-Methylphenyl) N-(4-Ethylphenyl) 449.6 Saturated core, increased flexibility
Thieno[3,2-d]pyrimidin-4-one 3-(4-Chlorophenyl) N-(2-Trifluoromethylphenyl) 486.0 Electron-withdrawing groups, enhanced stability
Thieno[3,2-d]pyrimidin-4-one 3-(3-Methoxyphenylmethyl) N-(2-Chloro-4-methylphenyl) 486.0 Bulky substituents, potential steric hindrance
Thieno[3,2-d]pyrimidin-4-one 3-Ethyl, 6-Phenyl N-(4-Ethylphenyl) 449.6 Steric bulk, reduced planarity

*Calculated based on molecular formula C₂₃H₂₃N₃O₂S₂.

Implications of Structural Differences

  • Electron-Withdrawing Groups (e.g., Cl, CF₃ in ): May improve binding affinity to charged targets but reduce solubility .
  • Hydrophobic Substituents (e.g., ethyl, methyl in ): Enhance membrane permeability but may increase metabolic degradation .
  • Saturation and Planarity: Saturated cores () offer conformational flexibility, while planar thienopyrimidine systems (Target, ) favor π-π stacking interactions .

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